
Belamcandin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Belamcandin can be synthesized through various chemical reactions. One method involves the sulfonation of this compound using sulfuric acid, followed by the addition of sodium to form tectorigenin sodium sulfonate . This process requires precise control of reaction conditions, including temperature and pH, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from the rhizomes of Belamcanda chinensis. The extraction process includes drying the rhizomes, grinding them into a fine powder, and using solvents such as methanol or ethanol to extract the active compounds . The extract is then purified using chromatographic techniques to isolate this compound.
Chemical Reactions Analysis
Types of Reactions
Belamcandin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as tectorigenin and its glycosides . These derivatives often exhibit enhanced biological activities compared to the parent compound.
Scientific Research Applications
Belamcandin has a wide range of scientific research applications:
Chemistry: this compound is used as a starting material for the synthesis of various bioactive compounds.
Mechanism of Action
Belamcandin exerts its effects through multiple molecular targets and pathways. It activates estrogen receptors, leading to estrogen-like effects. Additionally, it inhibits the differentiation of osteoclasts by modulating the calcium/nuclear factor of activated T-cells cytoplasmic 1 (NFATc1) signaling pathway . This inhibition reduces bone resorption and helps in the treatment of osteoporosis.
Comparison with Similar Compounds
Belamcandin is often compared with other isoflavonoids such as tectoridin and tectorigenin. While all these compounds share similar structural features, this compound is unique in its potent anti-inflammatory and anti-osteoclastogenic activities . Tectoridin and tectorigenin, on the other hand, are more commonly studied for their hepatoprotective and anticancer properties .
List of Similar Compounds
- Tectoridin
- Tectorigenin
- Irigenin
- Iridin
This compound’s unique combination of biological activities makes it a valuable compound for further research and development in various scientific fields.
Q & A
Basic Research Questions
Q. What established methodologies are recommended for evaluating Belamcandin’s inhibitory effects on osteoclast differentiation?
- Methodological Answer : Begin with in vitro differentiation assays using bone marrow-derived macrophages (BMMs) treated with nuclear factor-κB receptor activator ligand (RANKL). Use tartrate-resistant acid phosphatase (TRAP) staining to quantify osteoclast formation. Dose-dependent studies (e.g., 5–40 μmol/L this compound) are critical to identify inhibitory thresholds. Include calcium ion oscillation assays and Western blotting to assess NFATc1 pathway activity. Validate results with RT-qPCR for downstream genes (e.g., Acp5, Ctsk). Always include vehicle controls and replicate experiments across multiple cell batches to ensure robustness .
Q. How can researchers identify knowledge gaps in this compound’s mechanism of action?
- Methodological Answer : Conduct systematic literature reviews focusing on (1) this compound’s interactions with calcium signaling pathways and (2) comparative studies with other osteoclast inhibitors. Use databases like PubMed and Scopus with keywords: “this compound,” “NFATc1,” “osteoclast differentiation,” and “calcium signaling.” Prioritize recent studies (post-2020) to identify underexplored areas, such as cross-talk with autophagy or mitochondrial dynamics. Gap analysis tools like SWAT or PRISMA frameworks can help visualize missing links .
Q. What key parameters should be standardized in in vitro studies of this compound?
- Methodological Answer : Standardize cell culture conditions (e.g., BMMs from C57BL/6 mice, 6×10³ cells/well in 96-well plates) and RANKL concentration (typically 50–100 ng/mL). Define purity criteria for this compound (e.g., HPLC ≥98%) and solvent controls (e.g., DMSO ≤0.1%). Include at least three biological replicates and statistical tests (e.g., ANOVA with post-hoc Tukey) to assess significance. Document all protocols in supplementary materials to ensure reproducibility .
Advanced Research Questions
Q. How should researchers design experiments to optimize this compound’s effective concentration in heterogeneous cell models?
- Methodological Answer : Employ dose-response curves with nonlinear regression models to calculate IC₅₀ values. Test this compound across physiologically relevant concentrations (e.g., 5–100 μmol/L) in primary and immortalized cell lines (e.g., RAW264.7 macrophages). Use high-content imaging to track osteoclast morphology changes dynamically. Validate findings with in vivo models (e.g., ovariectomized mice) to assess translational relevance. Cross-reference pharmacokinetic data to ensure concentrations align with bioavailability .
Q. What strategies resolve contradictions in this compound’s reported efficacy across experimental models?
- Methodological Answer : Perform meta-analyses of existing data to identify confounding variables (e.g., cell lineage differences, RANKL batch variability). Use sensitivity analysis to weigh the impact of methodological disparities. Replicate conflicting studies under controlled conditions, adjusting one variable at a time (e.g., serum concentration, incubation time). Publish negative results to clarify contextual limitations .
Q. How can multi-omics approaches enhance understanding of this compound’s off-target effects?
- Methodological Answer : Integrate transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map genome-wide changes in this compound-treated osteoclasts. Prioritize pathways like MAPK/ERK or PI3K/Akt using KEGG/GO enrichment analysis. Validate candidates with CRISPR/Cas9 knockouts or pharmacological inhibitors. Combine with metabolomics (NMR or GC-MS) to detect shifts in ATP production or ROS levels, linking off-target effects to metabolic dysregulation .
Q. What methodologies validate the specificity of this compound’s interaction with the NFATc1 pathway?
- Methodological Answer : Use NFATc1-knockout BMMs to confirm pathway dependency. Perform co-immunoprecipitation (Co-IP) or surface plasmon resonance (SPR) to test direct binding between this compound and NFATc1. Compare results with known NFATc1 inhibitors (e.g., cyclosporine A). Employ luciferase reporter assays to measure NFATc1 transcriptional activity post-treatment. Cross-validate with computational docking simulations to predict binding affinities .
Q. Methodological Notes
- Data Reproducibility : Adhere to the ARRIVE guidelines for in vitro and in vivo studies. Share raw data (e.g., staining images, qPCR Ct values) in public repositories like Figshare or Zenodo .
- Contradiction Management : Use Bland-Altman plots or Cohen’s kappa to quantify inter-study variability. Pre-register hypotheses on platforms like Open Science Framework to reduce bias .
- Ethical Compliance : Obtain institutional approval for animal studies (e.g., IACUC) and cite ethics statements in all publications .
Properties
Molecular Formula |
C19H18O7 |
---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-hydroxy-6,7-dimethoxychromen-4-one |
InChI |
InChI=1S/C19H18O7/c1-22-12-6-5-10(7-13(12)23-2)11-9-26-14-8-15(24-3)19(25-4)18(21)16(14)17(11)20/h5-9,21H,1-4H3 |
InChI Key |
CCZHKEJGAJVDRC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=CC(=C(C(=C3C2=O)O)OC)OC)OC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.